6-Undecanone

Description

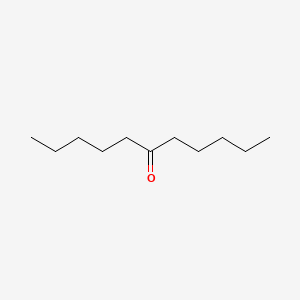

Structure

3D Structure

Properties

IUPAC Name |

undecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-5-7-9-11(12)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQAKYPOZRXKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061295 | |

| Record name | 6-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless white liquid | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228.00 °C. @ 760.00 mm Hg | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.05 mg/mL at 25 °C, insoluble in water; soluble in fats and non-polar solvents, Miscible at room temperature (in ethanol) | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.826-0.836 | |

| Record name | 6-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1087/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

927-49-1, 71808-49-6 | |

| Record name | 6-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketones, C11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071808496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Undecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ketones, C11 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JMD3E1SOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 - 15 °C | |

| Record name | 6-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Undecanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 6-undecanone (B1294626) (CAS No. 927-49-1). All quantitative data is summarized for clarity, and detailed experimental protocols for its synthesis and analysis are provided.

Chemical Identity and Structure

This compound, also known as dipentyl ketone or diamyl ketone, is a symmetrical aliphatic ketone.[1] Its structure consists of an eleven-carbon chain with a carbonyl group located at the sixth carbon position.[2] This symmetrical nature simplifies its spectral analysis compared to its asymmetrical isomers.[2]

Key Identifiers:

-

IUPAC Name: Undecan-6-one[1]

-

Molecular Formula: C₁₁H₂₂O[3]

-

SMILES: CCCCCC(=O)CCCCC[2]

-

InChI Key: ZPQAKYPOZRXKFA-UHFFFAOYSA-N[3]

The fundamental structure of this compound is visualized below.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid with a characteristic fruity odor.[4][5] It is stable under standard conditions and finds application as a solvent and a flavoring agent.[6][7]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Weight | 170.29 g/mol | [3] |

| CAS Number | 927-49-1 | [3] |

| Melting Point | 14 - 15 °C (287 - 288 K) | [1] |

| Boiling Point | 228 °C (501 K) at 760 mmHg | [1] |

| Density | 0.831 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.4270 | [4] |

| Water Solubility | 0.05 mg/mL at 25 °C (Insoluble) | [1][2] |

| Vapor Pressure | 0.01 hPa at 20 °C | [8] |

| Flash Point | 96 °C (191 °F) | [5][8] |

Experimental Protocols

Synthesis via Ketonization of Hexanoic Acid

A primary route for synthesizing symmetrical ketones like this compound is the catalytic ketonic decarboxylation of the corresponding carboxylic acid.[9] This process involves heating two equivalents of hexanoic acid in the presence of a metal oxide catalyst, yielding this compound, carbon dioxide, and water.[7][9]

Methodology:

-

Catalyst Packing: A tubular fixed-bed reactor is charged with a metal oxide catalyst, such as manganese(IV) oxide (MnO₂) or zirconium(IV) oxide (ZrO₂), often supported on alumina.[4][7][10]

-

Reaction Setup: The reactor is placed in a tube furnace, and the system is connected to a high-performance liquid chromatography (HPLC) pump for reactant delivery and a condenser for product collection.

-

Reaction Conditions: The reactor is heated to a temperature range of 350-450°C.[4][11] Liquid hexanoic acid (≥99% purity) is then pumped through the catalyst bed at a defined flow rate.[2][4]

-

Product Collection: The gaseous effluent from the reactor, containing this compound, water, carbon dioxide, and unreacted hexanoic acid, is passed through a condenser to liquefy the products.[11]

-

Purification: The collected condensate typically separates into an organic and an aqueous layer. The organic layer is isolated, washed with a basic solution (e.g., saturated sodium bicarbonate) to remove residual acid, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Final Product: The crude product is purified by vacuum distillation to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the separation, identification, and quantification of volatile compounds like this compound.[12]

Methodology:

-

Sample Preparation (Headspace SPME):

-

Place a known quantity of the sample matrix (e.g., 1-5 g) into a 20 mL headspace vial.[12]

-

Seal the vial and place it in a heater-stirrer set to 50°C for 15 minutes to allow for equilibration.[12]

-

Expose a Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for 45 minutes at 50°C.[12]

-

Retract the fiber and immediately introduce it into the GC inlet for analysis.[12]

-

-

GC-MS Conditions (Typical):

-

Injection Port: 250°C, Splitless mode.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

Identification: Identify the this compound peak by comparing its retention time to that of a pure standard and its mass spectrum to a reference library (e.g., NIST).[13] Key fragments include m/z 43, 58, 71, and 99.[14]

-

Quantification: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) and analyze them using the same GC-MS method to create a calibration curve of peak area versus concentration.[12] Calculate the concentration in the sample using this curve.[12]

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and purity assessment of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[1]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][3]

-

Ensure the sample height in the tube is at least 4-5 cm.[1]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple, showing a triplet for the terminal methyl groups (C1, C11), a multiplet for the adjacent methylenes (C2, C10), complex multiplets for the central methylenes (C3, C4, C8, C9), and a characteristic triplet for the alpha-methylenes (C5, C7) adjacent to the carbonyl group.[2][15]

-

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, with the carbonyl carbon (C6) appearing significantly downfield.[6]

-

References

- 1. How to make an NMR sample [chem.ch.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. as.nyu.edu [as.nyu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. Page loading... [guidechem.com]

- 7. WO2020104429A1 - Method of producing higher alkanones, preferably this compound, and derivatives thereof - Google Patents [patents.google.com]

- 8. 2-Undecanone for synthesis 112-12-9 [sigmaaldrich.com]

- 9. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. US8779208B2 - Process for reducing emissions of volatile organic compounds from the ketonization of carboxylic acids - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound | C11H22O | CID 13561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound(927-49-1) 1H NMR [m.chemicalbook.com]

Core Physical and Chemical Properties

An In-depth Technical Guide to the Physical Properties of 6-Undecanone (B1294626)

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

This compound, also known as dipentyl ketone or amyl ketone, is a symmetrical ketone with the molecular formula C₁₁H₂₂O.[1][2][3][4] It presents as a clear, colorless to slightly yellow liquid with a characteristic fruity odor.[2][5] Its molecular structure consists of an eleven-carbon chain with a carbonyl group at the sixth position.

Data Summary

The fundamental physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various sources and represent experimentally determined data.

| Property | Value | Units | Notes | Citations |

| Molecular Formula | C₁₁H₂₂O | - | - | [1][2][3][4] |

| Molecular Weight | 170.29 | g/mol | - | [1][2][3][4][6][7] |

| Appearance | Clear colorless to slightly yellow liquid | - | - | [1][2][5][6] |

| Density | 0.817 - 0.831 | g/mL | at 20-25 °C | [1][4][5][7][8][9][10] |

| Boiling Point | 228 | °C | at 760 mmHg | [1][4][5][6][8][10] |

| Melting Point | 14 - 15.5 | °C | - | [1][4][5][6][7][8][9][10] |

| Refractive Index | ~1.427 | - | at 20 °C (n20/D) | [4][5][8][9][10] |

| Water Solubility | ~0.05 | mg/mL | at 25 °C (Insoluble) | [1][2][4][6][8] |

| Vapor Pressure | 0.05 - 0.08 | mmHg | at 25 °C | [4][8][10] |

| Flash Point | ~88 | °C | - | [4][10] |

| LogP (Octanol/Water) | ~4.09 | - | - | [1][4][5][11] |

Experimental Protocols for Property Determination

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] A common and efficient method for its determination is the capillary method.[12][13]

Methodology:

-

A small amount of the liquid sample (e.g., this compound) is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.[14]

-

The fusion tube is attached to a thermometer and heated in a controlled manner, often using a heating block or an oil bath.

-

As the temperature rises, the air trapped in the capillary tube is expelled, followed by a steady stream of bubbles from the sample's vapor.[15]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.[13] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.[12]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material.[16] It is a characteristic property useful for identification and purity assessment.[16]

Methodology:

-

An Abbe refractometer is calibrated using a standard sample with a known refractive index.

-

A few drops of the liquid sample are placed on the surface of the main prism.

-

The prism is closed, and the sample is allowed to spread into a thin film.

-

Light is passed through the sample, and the telescope eyepiece is adjusted until the borderline between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Temperature control is crucial, as the refractive index is temperature-dependent. Measurements are typically corrected to a standard temperature, such as 20°C.[16]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined accurately using a pycnometer or a specific gravity bottle.

Methodology:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are present. The cap is placed, and any excess liquid is wiped off.

-

The filled pycnometer is weighed to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.

-

The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[17]

Methodology:

-

A known volume of the solvent (e.g., water) is placed in a sealable container, such as a test tube or flask, and maintained at a constant temperature.[17]

-

A pre-weighed amount of the solute (this compound) is added to the solvent in small increments.[17]

-

After each addition, the mixture is agitated vigorously until the solute dissolves completely.[18]

-

The process is continued until a point where the added solute no longer dissolves, and a saturated solution is formed.[17]

-

The total mass of the dissolved solute is determined by weighing the remaining, undissolved portion.

-

The solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL).

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the physical properties of this compound.

Caption: Workflow for the experimental determination and analysis of the physical properties of a liquid compound.

References

- 1. Buy this compound | 927-49-1 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | 927-49-1 [chemicalbook.com]

- 6. This compound | C11H22O | CID 13561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nacchemical.com [nacchemical.com]

- 8. This compound(927-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. Page loading... [guidechem.com]

- 11. This compound (CAS 927-49-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. byjus.com [byjus.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. athabascau.ca [athabascau.ca]

- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 18. education.com [education.com]

An In-depth Technical Guide to the Synthesis of 6-Undecanone from Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-undecanone (B1294626) from hexanoic acid, a key transformation in the production of valuable chemicals from renewable feedstocks. The primary focus is on the catalytic ketonization of hexanoic acid, a green and efficient method that yields this compound with water and carbon dioxide as the only byproducts. This document details two highly effective catalytic systems: a continuous flow process utilizing a manganese oxide on silica (B1680970) (MnO₂/SiO₂) catalyst and a batch process employing a high-surface-area zirconia aerogel (ZrO₂) catalyst. Detailed experimental protocols, quantitative data on catalyst performance, and characterization methods are presented to enable researchers to replicate and build upon these findings.

Introduction

This compound, a symmetrical ketone, is a valuable chemical intermediate with applications in the fragrance, flavor, and solvent industries. Its synthesis from hexanoic acid, which can be derived from biomass, represents a sustainable alternative to traditional petroleum-based chemical production. The core reaction discussed in this guide is the decarboxylative ketonization of two molecules of hexanoic acid to form one molecule of this compound.

The overall reaction is as follows:

2 CH₃(CH₂)₄COOH → CH₃(CH₂)₄CO(CH₂)₄CH₃ + CO₂ + H₂O

This guide will explore the nuances of this reaction, focusing on catalyst selection, reaction conditions, and product purification.

Catalytic Systems for this compound Synthesis

Two primary catalytic systems have demonstrated high efficacy in the synthesis of this compound from hexanoic acid: a continuous flow system using a manganese oxide/silica catalyst and a batch system with a zirconia aerogel catalyst.

Continuous Flow Synthesis with MnO₂/SiO₂ Catalyst

A continuous flow process offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for large-scale, uninterrupted production. A heterogeneous manganese oxide/silica catalyst has been shown to facilitate the ketonization of hexanoic acid with near-complete conversion and selectivity in a continuous flow reactor.[1][2] This system can operate for extended periods without significant loss of catalytic activity, making it a robust option for industrial applications.[1][2]

Batch Synthesis with Zirconia Aerogel Catalyst

For laboratory-scale synthesis and catalyst screening, a batch reactor setup is often more practical. A high-surface-area zirconia aerogel has proven to be a highly effective catalyst for the ketonization of hexanoic acid, achieving high conversion and selectivity.[3] The amphoteric nature of zirconia contributes to its catalytic activity and stability in the acidic reaction environment.[3]

Quantitative Data Presentation

The performance of various catalysts in the synthesis of this compound from hexanoic acid is summarized in the table below. This data allows for a direct comparison of different catalytic systems and reaction conditions.

| Catalyst | Reactor Type | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| MnO₂/SiO₂ | Continuous Flow | 390 | Near-complete | Near-complete | High | [1][2] |

| Zirconia Aerogel | Batch | Not Specified | 72.3 | 92.6 | ~67 | [3] |

| 20 wt% MnO₂/Al₂O₃ | Flow | ~400 | High | High | 48-89 (for various ketones) | [4] |

| ZrO₂ | Batch | 350 | - | High (for 3-pentanone) | 70.3 | [3] |

| TiO₂/H-β | Vapor-phase | Not Specified | - | >60 (mol C %) | >60 | [3] |

| 5% MnO₂/ZrO₂ | Batch | 340 | 92 (for palmitic acid) | - | 27.7 (for palmitone) | [2] |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using the two highlighted catalytic systems.

Protocol 1: Continuous Flow Synthesis using MnO₂/SiO₂ Catalyst

This protocol is based on the successful long-term synthesis of this compound in a continuous flow reactor.[1][2]

4.1.1. Catalyst Preparation:

-

Prepare a methanolic solution of manganese(II) nitrate.

-

Add technical grade silica gel (0.06–0.20 mm particle size) to the solution and stir for 30 minutes.

-

Remove the methanol (B129727) in vacuo.

-

Calcine the resulting solid at 800 °C for 6 hours.

-

The calcined catalyst can then be crushed and sieved to the desired particle size.

4.1.2. Reactor Setup and Synthesis:

-

Pack a stainless-steel tube reactor (e.g., 1/4 inch outer diameter) with approximately 10 g of the prepared MnO₂/SiO₂ catalyst, holding the catalyst bed in place with glass wool plugs.

-

Place the reactor inside a tube furnace.

-

Use a high-performance liquid chromatography (HPLC) pump to deliver neat hexanoic acid to the heated reactor.

-

Heat the reactor to 390 °C.

-

Set the flow rate of hexanoic acid (e.g., starting at 0.5 mL/h) to achieve the desired residence time.

-

The product stream, consisting of this compound, water, and carbon dioxide, exits the reactor and is cooled and collected in a receiving flask. The gaseous CO₂ can be vented.

4.1.3. Product Purification:

-

Separate the organic layer (this compound) from the aqueous layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted hexanoic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

-

Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of this compound is 228 °C at atmospheric pressure.

Protocol 2: Batch Synthesis using Zirconia Aerogel Catalyst

This protocol outlines the synthesis of this compound in a batch reactor using a high-surface-area zirconia aerogel catalyst.[3]

4.2.1. Catalyst Synthesis (Sol-Gel Method):

-

Prepare a solution of a zirconium precursor (e.g., zirconium(IV) propoxide) in an alcohol (e.g., ethanol).

-

Hydrolyze the precursor by the controlled addition of water, leading to the formation of a sol.

-

Allow the sol to age to form a gel.

-

Exchange the solvent within the gel with a solvent suitable for supercritical drying (e.g., liquid CO₂).

-

Dry the gel under supercritical conditions to obtain the high-surface-area zirconia aerogel.

4.2.2. Ketonization Reaction:

-

Charge a high-pressure batch reactor with hexanoic acid and the synthesized zirconia aerogel catalyst (e.g., 5 wt% catalyst loading).

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Heat the reactor to the desired temperature (e.g., 300-400 °C) with stirring.

-

Maintain the reaction at this temperature for a set period (e.g., 3-5 hours).

-

After the reaction is complete, cool the reactor to room temperature.

4.2.3. Product Work-up and Purification:

-

Filter the reaction mixture to remove the solid catalyst.

-

Transfer the liquid product to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove unreacted hexanoic acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Mandatory Visualizations

Signaling Pathway: Catalytic Ketonization of Hexanoic Acid

Caption: Catalytic cycle for the ketonization of hexanoic acid.

Experimental Workflow: Continuous Flow Synthesis

Caption: Workflow for continuous synthesis and purification.

Experimental Workflow: Batch Synthesis and Analysis

Caption: Workflow for batch synthesis, purification, and analysis.

Conclusion

The synthesis of this compound from hexanoic acid via catalytic ketonization is a promising route for the production of this valuable chemical from renewable resources. Both continuous flow systems with MnO₂/SiO₂ catalysts and batch processes with zirconia aerogel catalysts offer high yields and selectivities. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers in the fields of green chemistry, catalysis, and drug development, enabling further innovation and optimization of this important chemical transformation.

References

The Natural Occurrence of 6-Undecanone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone (B1294626), an aliphatic ketone, is a volatile organic compound (VOC) that contributes to the aromatic profile of certain plants. While its isomer, 2-undecanone (B123061), is more commonly reported and studied, this compound has been identified in the essential oils of specific flora. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its quantitative analysis, the experimental protocols for its extraction and identification, and the biosynthetic and signaling pathways that govern its production. This document is intended to serve as a resource for researchers exploring the chemical ecology of plant volatiles and for professionals in the fields of drug development and natural product chemistry.

Data Presentation: Quantitative Analysis of Undecanones in Plants

The concentration of undecanones in plants can vary significantly based on the species, the part of the plant analyzed, and the extraction method employed. While quantitative data for this compound is limited, its isomer, 2-undecanone, has been extensively quantified in various plant species, particularly within the Ruta genus. The following table summarizes the available quantitative data for undecanones in different plants.

| Plant Species | Family | Plant Part Analyzed | Compound | Concentration | Reference(s) |

| Osmanthus fragrans | Oleaceae | Not Specified | This compound | Reported as present | [1] |

| Ruta graveolens (Common Rue) | Rutaceae | Aerial Parts | 2-Undecanone | 35.5% - 67.0% of essential oil | [2] |

| Ruta graveolens (Common Rue) | Rutaceae | Fruits | 2-Undecanone | Up to 35% of essential oil | [3] |

| Ruta graveolens (Common Rue) | Rutaceae | Aerial Parts | 2-Undecanone | 76.19% of essential oil | |

| Ruta chalepensis | Rutaceae | Aerial Parts | 2-Undecanone | 77.18% of essential oil | [4] |

| Ruta montana | Rutaceae | Aerial Parts | 2-Undecanone | 81.16% of essential oil | [4] |

Experimental Protocols

The extraction and quantification of this compound and its isomers from plant materials primarily involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oils by Steam Distillation

This protocol is a generalized method for extracting essential oils from plant matter.

-

Materials and Equipment:

-

Fresh or dried plant material (e.g., leaves, flowers, stems)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

-

-

Procedure:

-

Weigh a known amount of plant material (e.g., 100 g of fresh leaves) and place it into the round-bottom flask.

-

Add a sufficient volume of distilled water to the flask to cover the plant material.

-

Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.

-

Begin heating the flask using the heating mantle. The rate of heating should be controlled to ensure a steady distillation rate.

-

Continue the distillation for a set period (e.g., 3 hours) or until no more oil is collected.

-

After cooling, carefully collect the essential oil from the collection arm of the apparatus.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed glass vial in a cool, dark place until analysis.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the identification and quantification of undecanones in the extracted essential oil.

-

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (carrier gas)

-

This compound and/or 2-undecanone analytical standard (≥98% purity)

-

Solvent (e.g., hexane (B92381) or methanol)

-

Microsyringe

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of the undecanone standard in the chosen solvent at a concentration of 1 mg/mL. Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dissolve a known amount of the extracted essential oil in the same solvent to a final concentration of approximately 1 mg/mL.

-

GC-MS Instrumentation and Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 1:50

-

Carrier Gas Flow Rate: 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 280°C at 5°C/min

-

Hold at 280°C for 10 minutes

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Source Temperature: 230°C

-

Mass Range: Scan from m/z 40 to 500

-

-

-

Data Analysis:

-

Identify the undecanone peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the pure standard.

-

Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Quantify the amount of undecanone in the plant extract by interpolating the peak area of the sample from the calibration curve.

-

-

Signaling Pathways and Biosynthesis

Biosynthesis of Aliphatic Ketones

The biosynthesis of aliphatic ketones, such as undecanones, in plants is derived from fatty acid metabolism. The pathway involves the β-oxidation of fatty acids to produce β-ketoacyl-CoAs, which are then hydrolyzed and decarboxylated to form the corresponding methyl ketone. The specific enzymes that determine the position of the ketone group, such as in this compound versus 2-undecanone, are not yet fully elucidated and represent an area of ongoing research.

Generalized biosynthetic pathway of aliphatic ketones from fatty acids in plants.

Herbivore-Induced Volatile Production via Jasmonate Signaling

The production of volatile organic compounds, including ketones, is often a plant's defense response to herbivory. This response is primarily mediated by the jasmonate signaling pathway.[5][6][7][8][9]

-

Herbivore Damage: When an insect feeds on a plant, it causes physical damage and introduces oral secretions.

-

Signal Perception: The plant recognizes specific compounds in the herbivore's saliva and the damage-associated molecular patterns.

-

Jasmonic Acid Synthesis: This recognition triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[2][3][10][11][12]

-

Derepression of Transcription Factors: JA-Ile binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This frees up transcription factors (e.g., MYC2).

-

Gene Activation: These transcription factors then activate the expression of genes involved in the biosynthesis of defense compounds, including the enzymes required for ketone production.

-

VOC Emission: The newly synthesized volatile compounds are then released from the plant, where they can act as repellents to the herbivore or attract natural predators of the herbivore.

Simplified jasmonate signaling pathway leading to herbivore-induced this compound emission.

Experimental Workflow

A systematic workflow is essential for the reproducible analysis of this compound in plant samples.

A typical experimental workflow for the analysis of this compound in plants.

References

- 1. researchgate.net [researchgate.net]

- 2. Ruta Essential Oils: Composition and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential Oil Composition of Ruta graveolens L. Fruits and Hyssopus officinalis Subsp. aristatus (Godr.) Nyman Biomass as a Function of Hydrodistillation Time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemical Logic of Plant Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

6-Undecanone IUPAC name and synonyms

An In-depth Technical Guide to 6-Undecanone (B1294626)

Introduction

This compound, a symmetrical aliphatic ketone, is a colorless to pale yellow liquid with a characteristic fruity odor.[1][2] Its chemical structure consists of an eleven-carbon chain with a carbonyl group at the sixth position.[2] While found in some natural sources like coriander and osmanthus, it is primarily utilized in research and industrial settings for its properties as a solvent and its potential as a biofuel additive.[1][2][3] This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis protocols, and key applications, tailored for researchers and professionals in drug development and chemical sciences.

Nomenclature and Identification

The systematic IUPAC name for this compound is undecan-6-one .[2][4] It is also widely known by several synonyms.

| Identifier Type | Value |

| IUPAC Name | undecan-6-one[4][5] |

| CAS Number | 927-49-1[2][5] |

| Molecular Formula | C11H22O[2][5] |

| Synonyms | Amyl ketone, Diamyl ketone, Dipentyl ketone, Pentyl ketone, 6-Oxoundecane, Di-n-pentyl ketone, Caprone[1][5][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and analysis.

| Property | Value | Reference |

| Molecular Weight | 170.29 g/mol | [2] |

| Appearance | Clear colorless to slightly yellow liquid | [1][6] |

| Melting Point | 14.6 °C | [1] |

| Boiling Point | 228 °C | [1] |

| Density | 0.831 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4270 | [1] |

| Solubility in Water | 0.05 mg/mL at 25 °C | [4][6] |

| LogP (Octanol/Water) | 4.09 | [1] |

| Flash Point | 191 °F (88.3 °C) | [1] |

Experimental Protocols: Synthesis of this compound

Several methods have been established for the synthesis of this compound. The most prominent and sustainable approach involves the ketonic decarboxylation of hexanoic acid, which can be derived from biomass.

Ketonic Decarboxylation of Hexanoic Acid

This method is a key carbon-carbon bond-forming reaction that converts carboxylic acids directly into ketones.[2] It is particularly relevant for producing this compound from hexanoic acid, which can be sourced from the fermentation of sugars or mixed organic waste streams.[2][7]

Reaction: 2 CH₃(CH₂)₄COOH → CH₃(CH₂)₄CO(CH₂)₄CH₃ + CO₂ + H₂O

Methodology:

-

Catalyst Preparation: A high-surface-area zirconia (ZrO₂) aerogel is prepared using sol-gel methodologies.[2][7] Zirconia-based catalysts are chosen for their stability in the acidic reaction environment, unlike more active base catalysts like MgO and MnOₓ which can leach into the reaction medium.[7]

-

Reaction Conditions: The ketonization of hexanoic acid is performed in a continuous flow reactor.[7] The process is typically carried out at elevated temperatures (250-450 °C).[8]

-

Outcome: This process can achieve high conversion (e.g., 72.3%) and high selectivity (e.g., 92.6%) for this compound.[7] A key advantage is that it releases only carbon dioxide and water as by-products, making it an environmentally favorable method.[2][7]

Other Synthetic Routes

-

Claisen Condensation: This synthesis involves the reaction between hexanoic acid and pentanoic acid in the presence of a base.[2]

-

Oxidation of Alcohols: this compound can be synthesized by the oxidation of the corresponding alcohol, 6-undecanol.[2]

-

From Organometallic Reagents: Another reported method involves the reaction of hexanoic acid with n-butylmagnesium bromide.[6]

Visualized Workflow: Biomass to this compound

The following diagram illustrates the workflow for the production of this compound from biomass, highlighting the key stages of fermentation, extraction, and catalytic conversion.

Caption: Synthesis pathway of this compound from biomass.

Applications in Research and Development

This compound serves various functions in scientific and industrial applications:

-

Solvent: Due to its ability to dissolve a range of organic compounds, it is used as a solvent for analyzing complex mixtures, such as the products of lignin (B12514952) pyrolysis in aerosol samples.[2]

-

Extraction Medium: It has been effectively employed as a membrane liquid in supported liquid membrane (SLM) extraction techniques.[2] This application is valuable for sample pretreatment in analytical chemistry, for instance, before capillary zone electrophoresis.

-

Potential Fuel Additive: Its chemical structure is similar to components found in diesel fuels, suggesting its potential as a biofuel or fuel additive.[2] Further research is ongoing to assess its performance and environmental impact in this role.[2]

Conclusion

This compound is a versatile ketone with well-defined physicochemical properties. While its traditional synthesis methods are established, modern protocols focusing on the catalytic conversion of biomass-derived hexanoic acid represent a significant advancement towards sustainable chemical production. Its applications as a specialized solvent and a potential biofuel component underscore its importance in both academic research and industrial innovation. This guide provides foundational technical information for professionals working with this compound.

References

- 1. This compound | 927-49-1 [chemicalbook.com]

- 2. Buy this compound | 927-49-1 [smolecule.com]

- 3. This compound, 927-49-1 [thegoodscentscompany.com]

- 4. This compound | C11H22O | CID 13561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2020104429A1 - Method of producing higher alkanones, preferably this compound, and derivatives thereof - Google Patents [patents.google.com]

The Biological Activity of Undecanones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanones, a class of ketones with an eleven-carbon chain, have garnered significant scientific interest due to their diverse biological activities. These compounds, found in various natural sources such as wild tomatoes, cloves, and ginger, exhibit a range of effects from insect repellency and nematicidal action to immunomodulation and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of undecanones, with a particular focus on 2-undecanone (B123061), the most extensively studied isomer. It details the mechanisms of action, summarizes quantitative data, and provides experimental protocols for key assays, offering a valuable resource for researchers in drug discovery and development.

Core Biological Activities and Mechanisms of Action

Undecanones, particularly 2-undecanone, exert their biological effects through various mechanisms, primarily by interacting with cellular signaling pathways and receptor systems.

Insect Repellent and Nematicidal Activity

Undecanones are potent insect repellents and nematicides. 2-Undecanone has been shown to be effective against a variety of arthropods, including mosquitoes and ticks.[1]

Mechanism of Action: The repellent effect of 2-undecanone is mediated through the insect's olfactory system. It interacts with odorant receptors (ORs) on the dendrites of olfactory receptor neurons. This interaction can either inhibit the neuron's response to attractant odors or directly activate the neuron, leading to a repellent behavioral response.[1] In the nematode Caenorhabditis elegans, 2-undecanone at concentrations of 1–5 mg/mL is detected by AWB olfactory sensory neurons, and the signal is transduced through the cGMP pathway to induce repellent behavior.[2] At lower concentrations (0.06–0.08 mg/mL), it induces intracellular calcium accumulation and lysosomal membrane rupture, leading to contact toxicity.[2]

Immunomodulatory Effects on Neutrophils

2-Undecanone, a metabolite produced by Pseudomonas aeruginosa, can modulate the activity of neutrophils. It acts as a chemoattractant for neutrophils, activating them. However, it also exhibits an inhibitory effect on the neutrophil response to other stimuli, suggesting a complex role in the immune response to bacterial infection.

Mechanism of Action: 2-Undecanone-induced neutrophil activation is mediated through a Gαi-phospholipase C (PLC) signaling pathway. This activation leads to chemotactic migration, degranulation, and the generation of reactive oxygen species (ROS).

Anti-inflammatory and Antioxidant Activity

2-Undecanone has demonstrated protective effects against inflammation. Studies have shown it can attenuate particulate matter (PM2.5)-induced inflammatory injury and oxidative damage.[1]

Mechanism of Action: The anti-inflammatory effects of 2-undecanone are associated with its ability to modulate the NF-κB and Nrf2/HO-1 signaling pathways. It can block the activation of the NF-κB pathway, a key regulator of inflammation.[1][3][4] Concurrently, it activates the Nrf2 pathway, leading to the upregulation of the antioxidant enzyme Heme Oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[1][5]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of undecanones.

| Activity | Compound | Test Organism/System | Parameter | Value | Reference |

| Insect Repellency | 2-Undecanone | Aedes aegypti | Biting Deterrent Activity | Similar to DEET at 4.8 µg/cm² | |

| Insect Repellency | 2-Undecanone (7.75% spray) | Mosquitoes | Protection Time | Up to 5 hours | [1] |

| Insecticidal Activity | 2-Undecanone | Solenopsis invicta (fire ant) workers | LC50 | 44.59 µg/g | |

| Nematicidal Activity | 2-Undecanone | Meloidogyne incognita | EC50 (Contact) | 20.6 µg/mL | [6] |

| Nematicidal Activity | 2-Undecanol | Meloidogyne incognita | LC50 (Contact) | 34.5 mg/L | [6] |

| Nematicidal Activity | 2-Undecanol | Meloidogyne incognita | LC50 (Fumigant) | 191.6 mg/L | [6] |

| Repellent Activity | 2-Undecanone | C. elegans / M. incognita | Repellent Concentration | 1-5 mg/mL | [2][6] |

| Attractant Activity | 2-Undecanol | M. incognita | Attractant Concentration | 100-10,000 mg/L | [6] |

| Egg Hatching Inhibition | 2-Undecanol | Meloidogyne incognita | Inhibition | 98.5% at 80 mg/L | [6] |

| Antimicrobial Activity | Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Antifungal | Undecan-2-one | Aspergillus niger | 1 µL/mL | [7] |

| Antifungal | Undecan-3-one | Fungi | 5 µl/ml | [8] |

| Antifungal | Undecan-4-one | Fungi | 5 µl/ml | |

| Antibacterial | Undecan-2-one | Bacillus subtilis | > 30 μL/mL | [7] |

| Antibacterial | Undecan-2-one | Escherichia coli | > 30 μL/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Arm-in-Cage Repellency Assay (for Mosquitoes)

This widely accepted method evaluates the efficacy of topical repellents.

Materials:

-

Human volunteers

-

Host-seeking female mosquitoes (e.g., Aedes aegypti)

-

Mosquito cages

-

Test substance (undecanone formulation)

-

Control substance (e.g., ethanol)

-

Protective gloves

Procedure:

-

Formulation Application: Apply a standardized amount of the test formulation (e.g., 1.0 mL) evenly to a defined area of one forearm of a human volunteer. The other forearm serves as a control and is treated with the control substance.[9]

-

Acclimatization: Allow the applied formulation to dry for a specified period (e.g., 30 minutes) before the first exposure.[9]

-

Exposure: The volunteer inserts the treated forearm into the mosquito cage through a sleeve. The hand is protected by a glove, leaving only the treated skin exposed.[9]

-

Observation: The arm is exposed for a set period (e.g., 3 minutes). Record the number of mosquito landings and probes (attempts to bite). The test is typically repeated at 30-minute intervals.[9]

-

Endpoint: The test for a given formulation is concluded when the first confirmed bite occurs (defined as a bite followed by another within 30 minutes). The Complete Protection Time (CPT) is the time from application to the first confirmed bite.[9]

-

Control: The untreated arm is periodically exposed to the mosquitoes to ensure their biting avidity.[9]

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell®)

This assay is used to evaluate the chemoattractant or inhibitory effects of undecanones on neutrophil migration.

Materials:

-

Isolated human neutrophils

-

Boyden chamber or Transwell® inserts (5.0 µm pore size)

-

96-well plate

-

Chemoattractant (e.g., IL-8)

-

Test compound (undecanone)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell viability stain (e.g., Trypan Blue)

-

Hemocytometer

-

Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

-

Plate reader (luminometer)

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using Ficoll separation and dextran-based sedimentation.[10]

-

Chamber Setup: Add the chemoattractant solution (e.g., 10 nM IL-8) to the lower wells of the 96-well plate. For negative controls, add assay medium without the chemoattractant.[11]

-

Insert Placement: Carefully place the Transwell® inserts into the wells, ensuring no air bubbles are trapped between the insert membrane and the medium.[11]

-

Neutrophil Preparation and Treatment: Resuspend the isolated neutrophils in the assay medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the neutrophil suspension with different concentrations of the undecanone test compound or vehicle control for 15-30 minutes at 37°C.[11]

-

Initiating Chemotaxis: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.[11]

-

Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.[11]

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell® inserts.

-

Measure the ATP levels of the neutrophils that have migrated into the lower chamber using a luminescent-based method (e.g., CellTiter-Glo®).[10]

-

Read the luminescence signal with a plate reader. The signal is directly proportional to the number of viable cells in the lower chamber.[10]

-

-

Data Analysis: Calculate the chemotactic index as the number of migrated cells in the presence of the chemoattractant divided by the number of migrated cells in the absence of the chemoattractant. Calculate the percent inhibition for undecanone-treated samples compared to the vehicle control.

Western Blot for Nrf2 and HO-1 Protein Expression

This protocol is for determining the effect of undecanones on the protein levels of Nrf2 and HO-1.

Materials:

-

Cell line (e.g., H9C2 cells)

-

Test compound (undecanone)

-

Stimulus (e.g., PM2.5)

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentrations of undecanone with or without the stimulus (e.g., PM2.5) for the specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the expression of Nrf2 and HO-1 to the loading control.

Luciferase Reporter Assay for Nrf2 Activation

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene.

Materials:

-

HEK-293 NRF2/ARE luciferase reporter cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well white, clear-bottom plate

-

Test compound (undecanone)

-

Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HEK-293 NRF2/ARE luciferase reporter cells into a 96-well white, clear-bottom plate at a density of approximately 35,000 cells per well.[12]

-

Compound Treatment: The following day, treat the cells with various concentrations of the undecanone test compound or a known Nrf2 activator (positive control) and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Follow the manufacturer's protocol for the chosen luciferase assay system.

-

Add the luciferase reagent to each well to lyse the cells and generate a luminescent signal.[12]

-

Measure the firefly luminescence using a luminometer.[12]

-

If using a dual-reporter system, add the second reagent (e.g., Stop & Glo®) and measure the Renilla luminescence for normalization.[12]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

Calculate the fold induction of Nrf2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.[12]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the biological activity of undecanones.

Caption: 2-Undecanone-induced neutrophil activation via the Gαi-PLC pathway.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by 2-undecanone.

Caption: Inhibition of the NF-κB inflammatory pathway by 2-undecanone.

References

- 1. 2-undecanone protects against fine particles-induced heart inflammation via modulating Nrf2/HO-1 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Undecanone alleviates asthma by inhibiting NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. criver.com [criver.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Solubility Profile of 6-Undecanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone, also known as dipentyl ketone, is a symmetrical ketone with the chemical formula C₁₁H₂₂O. Its molecular structure, consisting of a central carbonyl group flanked by two pentyl chains, imparts a moderate polarity, making it a versatile solvent and an interesting candidate for various applications in research and industry. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Understanding its solubility characteristics is crucial for its effective use in chemical synthesis, purification processes, formulation development, and analytical method design.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in water and various organic solvents. The data is compiled from chemical databases and supplier information. It is important to note the general lack of precise, temperature-dependent quantitative values in the literature.

| Solvent Class | Solvent | Common Abbreviation | Solubility Description | Quantitative Value (at 25 °C unless specified) | Citation(s) |

| Polar Protic | Water | H₂O | Very low / Insoluble | 0.05 mg/mL | [1][2] |

| Ethanol | EtOH | Miscible at room temperature | Data Not Available | [2] | |

| Methanol | MeOH | Partial solubility | Data Not Available | [2] | |

| Polar Aprotic | Acetone | - | Good solubility | Data Not Available | [2] |

| Halogenated | Chloroform | CHCl₃ | Highly soluble | Data Not Available | [2] |

| Non-Polar | Fats & Non-polar Solvents | - | Soluble | Data Not Available | [2] |

Experimental Protocol: Determination of Solubility by the Static Equilibrium Method

To obtain precise and reliable quantitative solubility data for this compound in various organic solvents, the static equilibrium method followed by quantitative analysis is a widely accepted and rigorous approach.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator with precise temperature control

-

Calibrated thermometers

-

Screw-capped glass vials

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or RI)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Into a series of screw-capped glass vials, add a known and excess amount of this compound to a precisely measured volume of the chosen organic solvent. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired experimental temperature.

-

Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4-6 hours. This allows the excess, undissolved this compound to settle, leaving a clear, saturated supernatant.

-

-

Sample Withdrawal and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette (to match the experimental temperature) to avoid any temperature-induced precipitation.

-

Immediately filter the aliquot through a syringe filter (of a material compatible with the solvent) into a pre-weighed volumetric flask. This step removes any microscopic particulate matter.

-

Determine the mass of the collected filtrate and then dilute it to a known volume with the pure solvent to bring the concentration into the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated GC-FID or HPLC method to determine the precise concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the given temperature. The results can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (χ).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual signaling pathway for solvent-solute interactions.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Conceptual pathway of solvent-solute interaction leading to dissolution.

References

6-Undecanone: An In-Depth Technical Guide to its Aroma and Odor Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Undecanone (B1294626) (CAS No. 927-49-1), a symmetrical aliphatic ketone, is a volatile organic compound that contributes to the aroma profile of various natural products. While its presence has been noted in some foods, a comprehensive understanding of its organoleptic properties is crucial for its application in flavor and fragrance chemistry, as well as for understanding its potential physiological effects in drug development. This technical guide provides a detailed overview of the aroma and odor profile of this compound, including its sensory descriptors, quantitative data, and the methodologies used for its evaluation. Furthermore, it explores the potential signaling pathways involved in its perception.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂O | [1] |

| Molecular Weight | 170.29 g/mol | [1] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Odor | Fruity, characteristic | [1] |

| Boiling Point | 228 °C | [2] |

| Melting Point | 14.6 °C | [2] |

| CAS Number | 927-49-1 | [1] |

Aroma and Odor Profile

The aroma of this compound is primarily described as fruity .[1] While specific sensory panel data for this compound is limited, its structural isomer, 2-undecanone, is characterized by a more complex profile, including waxy, fruity, creamy, fatty, orris, and floral notes , and is a known contributor to the flavor of cheese.[3] It is plausible that this compound shares some of these sensory attributes.

Quantitative Sensory Data

The table below summarizes the available quantitative data on the sensory perception of this compound.

| Parameter | Value | Method | Reference |

| Odor Detection Threshold (in air) | 85 to 410 ppb | Not specified |

Experimental Protocols

The characterization of the aroma and odor profile of volatile compounds like this compound relies on sophisticated analytical techniques that couple chemical separation with human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture.[4] An extract of the sample is injected into a gas chromatograph, which separates the individual volatile compounds. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.[5]

A Generic Protocol for GC-O Analysis of Ketones in a Food Matrix:

-

Sample Preparation:

-

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample (e.g., cheese) to adsorb volatile compounds.[6][7]

-

Solvent Extraction: The sample is extracted with a suitable organic solvent (e.g., diethyl ether) to isolate the volatile fraction.[8]

-

Derivatization (Optional): For enhanced detection and separation of ketones, derivatization with an agent like o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be performed.[9]

-

-

Gas Chromatographic Separation:

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, DB-FFAP) is used for separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Oven Temperature Program: A temperature gradient is programmed to effectively separate the volatile compounds based on their boiling points and polarity.

-

-

Olfactometric Detection:

-

Sniffing Port: The GC effluent is transferred via a heated line to a sniffing port. Humidified air is mixed with the effluent to prevent nasal dehydration of the panelist.

-

Sensory Panel: Trained panelists sniff the effluent and record the retention time, odor descriptor, and intensity of each odor event.

-

-

Data Analysis:

-

The retention times of the odor events are matched with the peaks from the chemical detector to identify the odor-active compounds.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™ can be used to determine the odor activity value (OAV) of each compound, which is a measure of its contribution to the overall aroma.

-

Signaling Pathways

The perception of this compound's aroma is initiated by its interaction with olfactory receptors in the nasal cavity. While the specific receptors for this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.

Olfactory Signal Transduction

The binding of an odorant molecule, such as this compound, to an olfactory receptor (OR), which is a G-protein coupled receptor (GPCR), triggers a signaling cascade.[10] The activated OR interacts with the G-protein Golf, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of Na⁺ and Ca²⁺ ions and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for processing.

Taste Perception

The contribution of this compound to taste is less understood. Taste perception is also mediated by GPCRs, with the T1R family responsible for sweet and umami tastes and the T2R family responsible for bitter tastes. Given the "fruity" descriptor of this compound, it is conceivable that it could interact with sweet taste receptors (T1R2/T1R3 heterodimer), but further research is needed to confirm this.

Conclusion